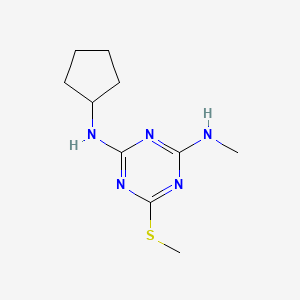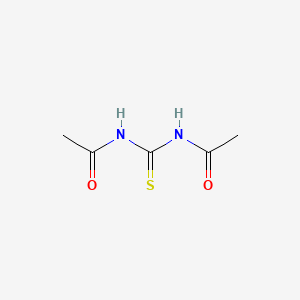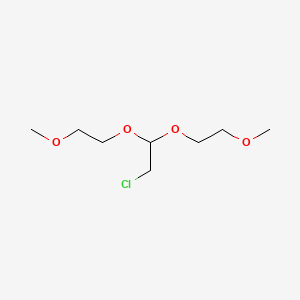
2-Chloro-1,1-bis(2-methoxyethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,1-bis(2-methoxyethoxy)ethane is an organic compound with the molecular formula C8H17ClO4 It is a chlorinated ether, characterized by the presence of two methoxyethoxy groups attached to a central ethane backbone, with a chlorine atom bonded to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-bis(2-methoxyethoxy)ethane typically involves the reaction of 2-chloroethanol with methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methoxyethoxy group from methoxyethanol. The reaction conditions often require controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,1-bis(2-methoxyethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted ethers.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, such as 2-methoxyethoxyethanol or 2-methoxyethoxythiol.
Oxidation: Aldehydes or carboxylic acids, depending on the extent of oxidation.
Reduction: Alcohols or alkanes, depending on the reducing agent and reaction conditions.
Aplicaciones Científicas De Investigación
2-Chloro-1,1-bis(2-methoxyethoxy)ethane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, solvents, and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,1-bis(2-methoxyethoxy)ethane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes. In drug synthesis, it serves as a building block, contributing to the pharmacophore of the final therapeutic agent. The pathways involved often include nucleophilic substitution or oxidation-reduction reactions, leading to the formation of active intermediates or products.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with two chloroethoxy groups instead of methoxyethoxy groups.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups attached to an oxygen atom.
2-Chloroethyl phenyl sulfide: Features a phenyl group attached to a chloroethyl group.
Uniqueness
2-Chloro-1,1-bis(2-methoxyethoxy)ethane is unique due to the presence of methoxyethoxy groups, which impart distinct chemical properties, such as increased solubility in organic solvents and potential for specific interactions in biochemical applications. Its versatility in undergoing various chemical reactions and its utility as an intermediate in synthesis further distinguish it from similar compounds.
Propiedades
Número CAS |
94291-95-9 |
|---|---|
Fórmula molecular |
C8H17ClO4 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-chloro-1,1-bis(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C8H17ClO4/c1-10-3-5-12-8(7-9)13-6-4-11-2/h8H,3-7H2,1-2H3 |
Clave InChI |
SUBSHCJSKRMLPQ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(CCl)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



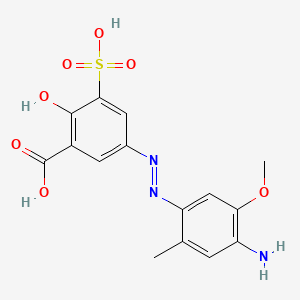



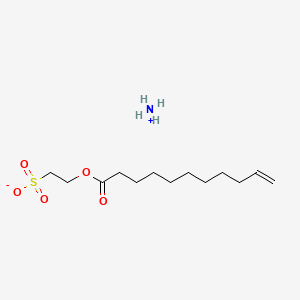
![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
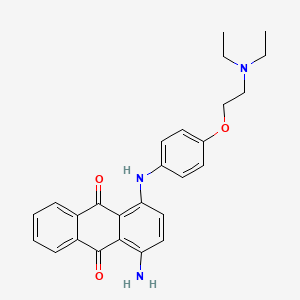
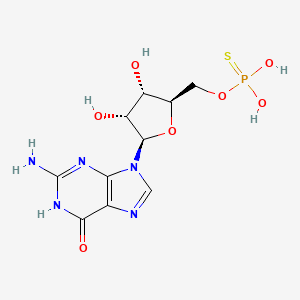
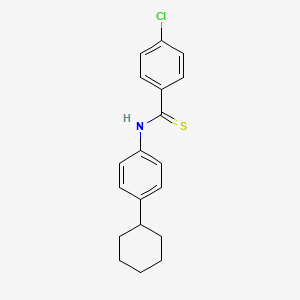
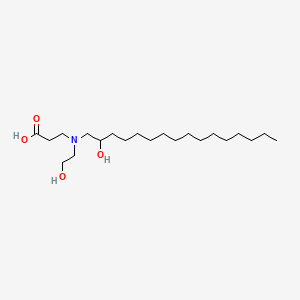
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
